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Compound of Interest

Compound Name: E 2078

Cat. No.: B1593395 Get Quote

Technical Support Center: E7820
This technical support center provides researchers, scientists, and drug development

professionals with essential information for designing and troubleshooting experiments

involving the targeted protein degrader, E7820.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of E7820?

A1: E7820 is a novel anti-cancer sulfonamide that functions as a "molecular glue."[1] It

selectively induces the degradation of the RNA-binding protein RBM39 (RNA Binding Motif

Protein 39).[2][3] E7820 facilitates the interaction between RBM39 and DCAF15, a substrate

receptor for the CRL4 (Cullin-4 RING E3 ubiquitin ligase) complex.[3][4][5] This induced

proximity leads to the ubiquitination and subsequent proteasomal degradation of RBM39.[3][4]

[5] The degradation of RBM39 disrupts RNA splicing, which can inhibit cancer cell growth and

angiogenesis.[1][6]

Q2: What is the recommended starting concentration for in vitro experiments?

A2: The effective concentration of E7820 can vary between cell lines. For splicing factor

inhibition, IC50 values typically range from 1-5 µM.[6] It is recommended to perform a dose-

response curve to determine the optimal concentration for your specific cell line and

experimental endpoint.
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Q3: How should E7820 be prepared and stored for in vitro use?

A3: E7820 is typically supplied as a lyophilized powder. For a stock solution, it can be

reconstituted in DMSO. For example, a 15 mM stock can be made by dissolving 5 mg of

powder in 991 μL of DMSO.[6] E7820 is soluble in DMSO at >25 mg/mL.[6] The lyophilized

powder should be stored at -20°C and is stable for up to 24 months.[6] Once in solution, it

should be stored at -20°C and used within 3 months to maintain potency. It is advisable to

aliquot the solution to avoid multiple freeze-thaw cycles.[6]

Q4: Has E7820 shown efficacy in clinical trials?

A4: Phase I and II clinical trials have been conducted for E7820. In a Phase I study in patients

with advanced solid malignancies, no complete or partial responses were observed; however, 8

out of 37 patients had stable disease for four months or longer.[7] A Phase II trial in patients

with relapsed/refractory splicing factor-mutant myeloid malignancies also showed limited

clinical efficacy as a monotherapy, with the study being closed for futility as no patients

achieved an objective response.[8] However, the study did provide proof-of-concept for in vivo

RBM39 degradation in patients.[8] The acceptable safety profile suggests potential for use in

combination therapies.[9]

Q5: What are the known mechanisms of resistance to E7820?

A5: Resistance to molecular glue degraders like E7820 can arise from mutations in the

components of the degradation machinery. This can include mutations in the E3 ligase

substrate receptor (DCAF15) or the target protein (RBM39) that prevent the formation of the

ternary complex (DCAF15-E7820-RBM39).

Data Presentation
Table 1: Summary of Phase I Clinical Trial Data for E7820
in Advanced Malignancies
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Parameter Details

Study Design Dose-escalation study

Patient Population 37 patients with advanced solid malignancies

Dosage Levels 10, 20, 40, 70, 100, and 200 mg/day

Maximum Tolerated Dose (MTD) 100 mg/day

Dose-Limiting Toxicities (DLTs)

Grade 3 neutropenia, thrombocytopenia, and

elevated liver enzymes at 100 mg/day. Grade 4

thrombocytopenia and neutropenia at 200

mg/day.[7]

Common Adverse Events (Grade 1/2) Nausea, fatigue, diarrhea, anemia

Efficacy
No complete or partial responses. 8 patients

(22%) had stable disease for ≥ 4 months.[7]

Table 2: Summary of Phase II Clinical Trial Data for
E7820 in Myeloid Malignancies (NCT05024994)
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Parameter Details

Study Design Phase II, open-label

Patient Population
12 patients with relapsed/refractory AML, MDS,

or CMML with splicing factor mutations

Dosage 100 mg of E7820 daily in 28-day cycles

Primary Objective Overall response rate (ORR) within 6 cycles

Efficacy

No patients achieved an objective response,

leading to study termination for futility.[8] One

patient had a transient marrow complete

remission without hematologic improvement.[8]

Target Engagement

Western blotting of peripheral blood

mononuclear cells showed >50% RBM39

degradation at cycle 2, day 1.[8]

Adverse Events
The safety profile was consistent with previous

studies.[8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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